molecular formula C11H12Cl3N3O B160667 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride CAS No. 75704-24-4

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

Cat. No. B160667
CAS RN: 75704-24-4
M. Wt: 308.6 g/mol
InChI Key: YPNWSZJDAKOUAW-UHFFFAOYSA-N
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Description

WAY-161503 is a full agonist of 5-HT2C receptors (Ki = 3.3 nM for displacement of DOI). Relative to 5-HT2C receptor binding, WAY-161503 is ~6-fold less potent at 5-HT2A receptors (Ki = 18 nM) and 20-fold less potent at 5-HT2B receptors (Ki = 60 nM). In functional studies, WAY-161503 can stimulate calcium mobilization coupled to 5-HT2C, 2B, and 2A receptors with EC50 values of 0.8, 1.8, and 7 nM, respectively. WAY-161503 has been reported to produce dose-dependent decreases in food intake in 24-hour fasted normal Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats with ED50 values of 1.9, 6.8, and 0.73 mg/kg, respectively. This compound has been used to examine the role of 5-HT2C receptors in rodent models of depression, locomotion, reinforcement, or motivated behaviors.

Scientific Research Applications

1. Serotonin Activity and Obesity Effects

  • A study found that derivatives of this compound exhibit 5-HT2C agonist binding and functional activity, influencing food intake in animal models, suggesting potential applications in obesity research and treatment (Welmaker et al., 2000).

2. Synthesis Methods

  • The compound has been synthesized using 1,3-dipolar cycloaddition reactions, showcasing its chemical versatility and potential for creating various derivatives for research purposes (Kim et al., 1990).

3. Pharmacokinetic Properties

  • Pharmacokinetic properties of the compound were studied in dogs and rats, revealing insights into its absorption and metabolism which are crucial for its potential therapeutic applications (Schillings et al., 1982).

4. Chemical Synthesis Advances

  • Advances in the chemical synthesis of related compounds have been reported, improving the efficiency and diversity of compounds that can be created for further research (Aichhorn et al., 2015).

5. Solar Cell Applications

  • This compound's derivatives have shown potential in dye-sensitized solar cells, exhibiting broad and intense spectral absorption, which is significant for renewable energy research (Zhang et al., 2014).

6. Drug Development Applications

  • The quinoxalinone core, to which this compound belongs, is noted for its presence in pharmacologically active compounds, highlighting its importance in drug development (Shi et al., 2017).

properties

IUPAC Name

8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNWSZJDAKOUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621025, DTXSID201030018
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

CAS RN

276695-22-8, 75704-24-4
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 2
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 3
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 4
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 5
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 6
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

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